1-(3-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one
CAS No.:
Cat. No.: VC20542382
Molecular Formula: C11H12BrClOS
Molecular Weight: 307.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BrClOS |
|---|---|
| Molecular Weight | 307.63 g/mol |
| IUPAC Name | 1-[3-(bromomethyl)-4-methylsulfanylphenyl]-2-chloropropan-1-one |
| Standard InChI | InChI=1S/C11H12BrClOS/c1-7(13)11(14)8-3-4-10(15-2)9(5-8)6-12/h3-5,7H,6H2,1-2H3 |
| Standard InChI Key | FKJUKVPCONNDBV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)C1=CC(=C(C=C1)SC)CBr)Cl |
Introduction
Identification and Molecular Structure
Molecular Composition
The compound’s molecular formula, C₁₁H₁₂BrClOS, reflects a phenyl ring bearing bromomethyl (-CH₂Br) and methylthio (-SMe) substituents, coupled with a 2-chloropropanone moiety (-CO-CCl(CH₃)). Key identifiers include:
| Property | Value |
|---|---|
| Molecular Weight | 307.63 g/mol |
| IUPAC Name | 1-[3-(bromomethyl)-4-methylsulfanylphenyl]-2-chloropropan-1-one |
| SMILES | CC(C(=O)C1=CC(=C(C=C1)SC)CBr)Cl |
| InChIKey | FKJUKVPCONNDBV-UHFFFAOYSA-N |
The bromomethyl and chloropropanone groups are primary reactive sites, while the methylthio group contributes to electronic and steric effects.
Structural Analysis
The phenyl ring’s substitution pattern directs reactivity:
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Position 3: Bromomethyl group (-CH₂Br) facilitates nucleophilic substitution (e.g., Suzuki couplings).
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Position 4: Methylthio group (-SMe) enhances electron density and may undergo oxidation to sulfoxide or sulfone derivatives.
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Propanone Backbone: The carbonyl group adjacent to a chlorine atom enables nucleophilic acyl substitutions, forming amides or esters.
X-ray crystallography data, though unavailable, would likely reveal a planar phenyl ring with substituents adopting equatorial positions to minimize steric strain.
Chemical Reactivity and Synthetic Pathways
Bromomethyl Group
The bromomethyl group undergoes Sₙ2 reactions with nucleophiles (e.g., amines, thiols), replacing bromine with heteroatoms. For example:
This reactivity is critical for introducing functional groups in drug intermediates.
Chloropropanone Moiety
The chloropropanone group participates in nucleophilic acyl substitutions, where the chlorine atom is displaced by nucleophiles (e.g., alcohols, amines), forming ketones or amides:
Such reactions are foundational in synthesizing β-keto esters or heterocycles.
Methylthio Group
The methylthio group can oxidize to sulfoxides (R-SO-R') or sulfones (R-SO₂-R') using agents like hydrogen peroxide, altering electronic properties for targeted binding in drug design.
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| 1-(2,6-Bis(methylthio)phenyl)-2-chloropropan-1-one | C₁₁H₁₃ClOS₂ | Dual -SMe groups; enhanced lipophilicity |
| 1-(2-Bromophenyl)-2-chloropropan-1-one | C₉H₈BrClO | Simpler structure; reduced reactivity |
The specified compound’s 3-bromomethyl-4-methylthio substitution offers unique steric and electronic profiles compared to analogs.
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